Mal-PEG2-VCP-Eribulin

Beschreibung

BenchChem offers high-quality Mal-PEG2-VCP-Eribulin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mal-PEG2-VCP-Eribulin including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H99N7O21/c1-37(2)59(76-56(80)20-24-88-26-27-89-25-23-77-57(81)17-18-58(77)82)67(84)75-49(8-7-22-72-68(71)85)66(83)74-42-11-9-41(10-12-42)36-90-69(86)73-35-44(79)32-54-60(87-6)48-31-43(78)30-46-14-16-51-61(93-46)65-64-63(95-51)62-55(96-64)34-70(97-62,98-65)21-19-47-29-39(4)50(91-47)15-13-45-28-38(3)40(5)52(92-45)33-53(48)94-54/h9-12,17-18,37-38,44-55,59-65,79H,4-5,7-8,13-16,19-36H2,1-3,6H3,(H,73,86)(H,74,83)(H,75,84)(H,76,80)(H3,71,72,85)/t38-,44+,45+,46-,47+,48+,49+,50+,51+,52-,53+,54-,55-,59+,60-,61+,62+,63+,64-,65+,70+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAGJGZILCZEBN-LHGNNKGASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CNC(=O)OCC1=CC=C(C=C1)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCN1C(=O)C=CC1=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CNC(=O)OCC1=CC=C(C=C1)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCN1C(=O)C=CC1=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H99N7O21 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1374.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mal-PEG2-VCP-Eribulin mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Mal-PEG2-VCP-Eribulin

Introduction

Antibody-drug conjugates (ADCs) represent a strategic class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1] The Mal-PEG2-VCP-Eribulin construct is an exemplary ADC payload-linker system, combining a potent microtubule inhibitor, Eribulin, with a sophisticated linker designed for controlled, intracellular drug release.[1][2][3] This system consists of three key components:

-

Eribulin : A synthetic analogue of the marine natural product halichondrin B, Eribulin is a mechanistically unique microtubule dynamics inhibitor approved for the treatment of metastatic breast cancer and liposarcoma.[4]

-

Mal-PEG2-VCP Linker : This linker connects Eribulin to a monoclonal antibody. It is comprised of:

-

Mal (Maleimide) : Enables covalent conjugation to cysteine residues on the antibody.[5]

-

PEG2 (Polyethylene Glycol) : A short hydrophilic spacer that can improve solubility and pharmacokinetic properties.[5]

-

VCP (Valine-Citrulline-p-aminobenzyloxycarbonyl) : A protease-cleavable unit. The Valine-Citrulline (Val-Cit) dipeptide is specifically recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[6][7][8] The p-aminobenzyloxycarbonyl (PABC) moiety acts as a self-immolative spacer, ensuring the release of unmodified, fully active Eribulin following Val-Cit cleavage.[9]

-

This guide details the mechanism of action of an ADC utilizing the Mal-PEG2-VCP-Eribulin system, presents key preclinical data, and provides methodologies for the core experiments used in its evaluation.

Core Mechanism of Action

The therapeutic effect of a Mal-PEG2-VCP-Eribulin ADC is achieved through a multi-step process, beginning with targeted delivery and culminating in the induction of cancer cell apoptosis.

-

Targeting, Binding, and Internalization : The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific target antigen overexpressed on the surface of cancer cells (e.g., HER2 or Folate Receptor Alpha).[4][5] Upon binding, the entire ADC-antigen complex is internalized into the cell, typically through the process of endocytosis.[10]

-

Lysosomal Trafficking and Linker Cleavage : Following internalization, the endocytic vesicle containing the ADC traffics through the endo-lysosomal pathway. The acidic environment of the lysosome (pH 4.5-5.5) and the high concentration of proteases are critical for drug release.[6] The Val-Cit dipeptide of the linker is a specific substrate for the cysteine protease Cathepsin B, which is highly active in this compartment.[6][11] Cathepsin B cleaves the peptide bond between Citrulline and the PABC spacer.[6]

-

Self-Immolation and Payload Release : The cleavage by Cathepsin B initiates an electronic cascade within the PABC spacer. This spontaneous, self-immolative reaction results in the release of carbon dioxide and the liberation of the unmodified Eribulin payload into the cytoplasm of the cancer cell.[9]

-

Eribulin-Mediated Cytotoxicity : Once free in the cytoplasm, Eribulin exerts its potent anti-mitotic effects.[1][2]

-

Mitotic Mechanism : Eribulin binds to high-affinity sites at the plus ends of growing microtubules, inhibiting microtubule polymerization.[4] Uniquely, it does not affect the shortening (depolymerization) phase of microtubule dynamics.[4] This disruption of microtubule function prevents the formation of a functional mitotic spindle, leading to a prolonged and irreversible mitotic blockade at the G2/M phase of the cell cycle.[12] This sustained mitotic arrest ultimately triggers apoptotic cell death.[5]

-

Non-Mitotic Mechanisms : Preclinical studies have shown that Eribulin also has effects beyond its anti-mitotic activity. These include the remodeling of tumor vasculature, which can increase tumor perfusion and alleviate hypoxia, and the reversal of the epithelial-to-mesenchymal transition (EMT), a process associated with metastasis.[12] These non-mitotic actions may contribute to its overall therapeutic efficacy.

-

Below is a diagram illustrating the overall mechanism of action.

The specific enzymatic cleavage and self-immolative release mechanism is detailed in the following diagram.

Data Presentation: In Vitro Cytotoxicity

The potency of ADCs utilizing the Mal-PEG2-VCP-Eribulin system has been evaluated across numerous cancer cell lines with varying levels of target antigen expression. The half-maximal inhibitory concentration (IC50) is a key metric for potency.

Table 1: In Vitro Potency of MORAb-202 (Farletuzumab-Mal-PEG2-VCP-Eribulin) in Ovarian, NSCLC, and Gastric Cancer Cell Lines.[5]

| Cell Line | Cancer Type | FRα Expression | MORAb-202 IC50 (nM) | Free Eribulin IC50 (nM) |

| IGROV1 | Ovarian | +++ | 0.02 ± 0.00 | 0.28 ± 0.17 |

| OVCAR-3 | Ovarian | ++ | 0.75 ± 0.36 | 0.10 ± 0.03 |

| CaOV3 | Ovarian | ++ | 4.26 ± 0.53 | 0.44 ± 0.00 |

| NCI-H2110 | NSCLC | ++ | 0.42 ± 0.11 | 0.19 ± 0.01 |

| MKN7 | Gastric | ++ | 2.17 ± 0.91 | 0.18 ± 0.01 |

Table 2: In Vitro Potency of MORAb-202 in Breast Cancer Cell Lines.[12]

| Cell Line | Subtype | FRα Expression | MORAb-202 IC50 (nM) |

| T47D | Luminal A | High | < 10 |

| MDA-MB-361 | Luminal B | High | < 10 |

| HCC1954 | HER2+ | High | < 10 |

| MDA-MB-231 | TNBC | High | < 10 |

| MCF7 | Luminal A | Low | > 10 |

| SK-BR-3 | HER2+ | Low | > 10 |

| BT549 | TNBC | Low | > 10 |

Table 3: In Vitro Potency of BB-1701 (Anti-HER2-Mal-PEG2-VCP-Eribulin) in Various Cancer Cell Lines.[4]

| Cell Line | Cancer Type | HER2 Expression | BB-1701 IC50 (nM) |

| BT-474 | Breast Cancer | High (3+) | 0.07 |

| NCI-N87 | Gastric Cancer | High (3+) | 0.11 |

| JIMT-1 | Breast Cancer | Moderate (2+) | 0.24 |

| NCI-H1975 | NSCLC | Low (1+) | 1.34 |

| MDA-MB-231 | Breast Cancer | Negative | > 30 |

Experimental Protocols

Detailed methodologies are essential for the evaluation of ADC performance.

Protocol 1: In Vitro Cytotoxicity Assay

This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).

-

Objective : To measure the antigen-dependent potency of a Mal-PEG2-VCP-Eribulin ADC.

-

Methodology :

-

Cell Seeding : Seed cancer cells (e.g., 6,000 cells/well) in a 96-well plate and allow them to adhere overnight.[13]

-

ADC Treatment : Prepare serial dilutions of the ADC, a relevant isotype control ADC, and free Eribulin in cell culture medium.

-

Incubation : Remove the overnight culture medium from the cells and add the ADC/drug dilutions. Incubate the plate for 72-120 hours at 37°C in a humidified CO2 incubator.[13]

-

Viability Assessment : Quantify cell viability using a colorimetric or fluorometric assay (e.g., MTS, MTT, or CellTiter-Glo®).

-

Data Analysis : Normalize the viability data to untreated control cells. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Protocol 2: In Vitro Cathepsin B Cleavage Assay

This assay confirms that the linker is cleaved by its target protease to release the payload.

-

Objective : To quantify the rate of Eribulin release from the ADC in the presence of purified Cathepsin B.[6]

-

Methodology :

-

Reagent Preparation : Prepare an assay buffer (e.g., 25 mM acetate (B1210297) buffer, pH 4.8-5.5) containing a reducing agent like DTT to ensure Cathepsin B activity.[6][13] Activate recombinant human Cathepsin B according to the manufacturer's instructions.

-

Reaction Setup : In a microcentrifuge tube, combine the ADC (e.g., 1 µM final concentration) with the pre-warmed assay buffer.[6]

-

Reaction Initiation : Start the reaction by adding activated Cathepsin B (e.g., 20 nM final concentration). Incubate the mixture at 37°C.[6]

-

Time Points : At designated time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by adding a quenching solution (e.g., a strong acid or organic solvent like acetonitrile).[6]

-

Analysis : Analyze the samples using reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the intact ADC, linker-payload fragments, and released free Eribulin.

-

Protocol 3: Immunofluorescence Assay for Microtubule Disruption

This microscopy-based assay visualizes the effect of released Eribulin on the cellular cytoskeleton.

-

Objective : To qualitatively and quantitatively assess the disruption of the microtubule network in cells treated with the ADC.

-

Methodology :

-

Cell Culture : Grow adherent cancer cells on glass coverslips in a multi-well plate. Treat the cells with the ADC or free Eribulin for a specified time (e.g., 24 hours).

-

Fixation : Gently wash the cells with phosphate-buffered saline (PBS) and then fix them with a solution like 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[14]

-

Permeabilization : Wash the cells with PBS and then permeabilize the cell membranes with a detergent solution (e.g., 0.1-0.25% Triton X-100 in PBS) for 10 minutes.[14]

-

Blocking : Wash again and incubate the cells in a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1 hour to prevent non-specific antibody binding.

-

Antibody Staining : Incubate the cells with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) overnight at 4°C.[14][15] The next day, wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) for 1 hour at room temperature, protected from light.[14][15] A nuclear counterstain like DAPI can also be included.

-

Imaging : Mount the coverslips onto microscope slides using an antifade mounting medium.[14]

-

Analysis : Visualize the cells using a fluorescence or confocal microscope. Compare the organized filamentous network of microtubules in control cells to the disrupted, fragmented, or aggregated tubulin structures in treated cells.

-

The following diagram illustrates Eribulin's specific inhibitory action on microtubule dynamics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mal-PEG2-VCP-Eribulin | CAS#:2130869-18-8 | Chemsrc [chemsrc.com]

- 3. Drug-Linker Conjugates for ADC | Biologically Active Compounds - chemsrc [chemsrc.com]

- 4. Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cathepsin-b | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. acrobiosystems.com [acrobiosystems.com]

- 12. showa.repo.nii.ac.jp [showa.repo.nii.ac.jp]

- 13. thno.org [thno.org]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the VCP Cleavable Linker Mechanism in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Valine-Citrulline-PABA (VCP) cleavable linker, a critical component in the design and efficacy of modern Antibody-Drug Conjugates (ADCs). We will delve into the core mechanism of action, present key quantitative data, provide detailed experimental protocols for its characterization, and visualize the associated biological and experimental pathways.

Introduction to VCP Cleavable Linkers in ADCs

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic effects of a small-molecule payload. The linker, which connects these two components, is pivotal to the ADC's success, dictating its stability in circulation and the efficiency of payload release at the target site.

Cleavable linkers are designed to be stable in the systemic circulation and to undergo cleavage to release the payload in response to specific triggers within the tumor microenvironment or inside cancer cells.[1] Among the most successful and widely used cleavable linkers is the valine-citrulline (Val-Cit) dipeptide-based linker, often coupled with a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer. This combination, referred to as the VCP linker, is engineered for selective cleavage by lysosomal proteases, particularly cathepsin B, which is often upregulated in tumor cells.[][3][4]

The Core Mechanism of VCP Linker Cleavage

The VCP linker's mechanism of payload release is a sophisticated, two-step process that occurs within the lysosome of a target cancer cell. This ensures that the cytotoxic payload is unleashed specifically at the site of action, minimizing off-target toxicity.

The cleavage process is initiated following the internalization of the ADC and its trafficking to the lysosome. The acidic environment of the lysosome (pH 4.5-5.0) provides the optimal conditions for the activity of cathepsin B.[5][6]

The two key steps are:

-

Enzymatic Cleavage: Cathepsin B, a cysteine protease abundant in lysosomes, recognizes and cleaves the amide bond between the citrulline residue and the PABC spacer. The Val-Cit dipeptide sequence is an efficient substrate for cathepsin B.[3]

-

Self-Immolation: The cleavage of the dipeptide exposes an amine on the PABC spacer, triggering a spontaneous 1,6-elimination reaction. This self-immolative cascade results in the release of the unmodified cytotoxic payload, along with carbon dioxide and azaquinone methide as byproducts.[]

This precise, enzyme-driven mechanism ensures that the payload is released in its fully active form directly within the target cell.

Intracellular Trafficking and Payload Release Pathway

The journey of a VCP-linked ADC from the bloodstream to the release of its payload within a cancer cell involves a series of well-orchestrated cellular processes. Understanding this pathway is crucial for optimizing ADC design and predicting its efficacy.

-

Binding: The ADC circulates in the bloodstream until its monoclonal antibody recognizes and binds to a specific antigen on the surface of a cancer cell.

-

Internalization: Upon binding, the ADC-antigen complex is internalized into the cell, typically through receptor-mediated endocytosis.[7]

-

Endosomal Trafficking: The complex is then enclosed within an endosome and trafficked through the cell's endosomal-lysosomal pathway. It progresses from early endosomes to late endosomes.[7]

-

Lysosomal Fusion: The late endosome fuses with a lysosome, forming a phagolysosome.

-

Payload Release: Inside the acidic and enzyme-rich environment of the lysosome, the VCP linker is cleaved by cathepsin B, leading to the release of the active payload as described in the previous section.[5]

-

Cytotoxic Action: The released payload can then diffuse or be transported out of the lysosome into the cytoplasm or nucleus to exert its cell-killing effect.

Quantitative Data on VCP Linker Performance

The performance of a VCP linker is evaluated based on its stability in plasma and its cleavage efficiency within the lysosome. Below is a summary of representative quantitative data.

Table 1: In Vitro Plasma Stability of VCP-linked ADCs

| Linker Chemistry | Species | Incubation Time (days) | % Intact ADC Remaining | Reference |

| mc-Val-Cit-PABC | Mouse | 6 | ~20% (payload loss) | [8] |

| mc-Val-Cit-PABC | Rat | 7 | ~80% | [3] |

| mc-Val-Cit-PABC | Human | 7 | >95% | [9] |

| Silyl ether-based Val-Cit | Human | 7 | >95% | [9] |

Note: Stability in rodent plasma can be lower due to the activity of carboxylesterase 1C, which can cleave the linker. This is less of a concern in human plasma.[3]

Table 2: Enzymatic Cleavage Kinetics of VCP Linkers by Cathepsin B

| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | pH | Reference |

| Z-Val-Cit-PABC-PNP | 0.24 | 13 | 1.8 x 10⁴ | 5.5 | N/A |

| ADC1-vc-MMAE | Not Reported | 15.1 ± 2.1 | Not Reported | 6.0 | [7] |

| ADC2-vc-MMAE | Not Reported | 16.5 ± 2.9 | Not Reported | 6.0 | [7] |

| ADC3-vc-MMAE | Not Reported | 15.0 ± 2.1 | Not Reported | 6.0 | [7] |

| ADC4-vc-MMAE | Not Reported | 15.6 ± 1.9 | Not Reported | 6.0 | [7] |

Note: Quantitative kinetic data for VCP linker cleavage is often proprietary. The provided data indicates that while Km values are consistent across different ADCs, kcat values are often not disclosed. The cleavage is pH-dependent, with optimal activity in the acidic environment of the lysosome.[6]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate characterization of VCP-linked ADCs.

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in plasma to predict premature payload release.

Methodology:

-

Preparation: Prepare a stock solution of the ADC in a suitable buffer.

-

Incubation: Dilute the ADC stock solution into fresh plasma (e.g., human, mouse, rat) to a final concentration of 1 mg/mL. Incubate the mixture at 37°C with gentle agitation.

-

Time Points: At designated time points (e.g., 0, 6, 24, 48, 96, and 168 hours), collect aliquots of the plasma-ADC mixture.

-

Sample Processing:

-

To analyze the remaining intact ADC, capture the ADC from the plasma sample using Protein A or Protein G magnetic beads. Wash the beads to remove plasma proteins and elute the ADC.

-

To analyze the released payload, precipitate the plasma proteins from the aliquot with a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and collect the supernatant.

-

-

Analysis:

-

Analyze the eluted ADC fraction by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR) at each time point. A decrease in DAR indicates payload deconjugation.[10]

-

Analyze the supernatant by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of the released payload.[11]

-

-

Data Interpretation: Plot the average DAR or the percentage of intact ADC over time to determine the plasma half-life of the ADC.

Cathepsin B Cleavage Assay

This assay evaluates the efficiency of payload release in the presence of cathepsin B.

Methodology:

-

Reaction Buffer: Prepare a reaction buffer appropriate for cathepsin B activity (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5).

-

Enzyme Activation: Pre-activate human recombinant cathepsin B in the reaction buffer.

-

Reaction Initiation: Add the VCP-linked ADC to the activated cathepsin B solution to a final concentration of 10 µM.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take aliquots of the reaction mixture.

-

Reaction Quenching: Stop the reaction by adding a protease inhibitor or by denaturing the enzyme with a low pH solution or an organic solvent.

-

Analysis: Quantify the amount of released payload in each aliquot using LC-MS/MS.

-

Data Analysis: Plot the concentration of the released payload against time to determine the initial rate of cleavage. Kinetic parameters (kcat and Km) can be determined by measuring the initial rates at varying substrate concentrations.

ADC Cytotoxicity (MTT) Assay

This assay measures the cytotoxic potential of the ADC on cancer cells.

Methodology:

-

Cell Seeding: Seed target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the VCP-linked ADC, a non-targeting control ADC, and the free payload in cell culture medium. Replace the medium in the wells with the ADC or control solutions.

-

Incubation: Incubate the plates for 72-120 hours at 37°C in a CO2 incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion

The VCP cleavable linker represents a highly effective and clinically validated strategy for targeted payload delivery in ADC development. Its mechanism, which relies on the specific enzymatic activity of lysosomal cathepsin B, ensures payload release preferentially within cancer cells, thereby enhancing the therapeutic window. A thorough understanding of its cleavage mechanism, intracellular trafficking, and stability, as characterized by the quantitative assays and protocols outlined in this guide, is paramount for the successful design and development of next-generation ADCs with improved efficacy and safety profiles.

References

- 1. adcreview.com [adcreview.com]

- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acrobiosystems.com [acrobiosystems.com]

- 5. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cathepsin B Cleavage of vcMMAE-Based Antibody-Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

An In-depth Technical Guide on the Role of the PEG2 Spacer in ADC Linker Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals designed to deliver potent cytotoxic agents specifically to cancer cells. An ADC's architecture comprises a monoclonal antibody (mAb) linked to a cytotoxic payload via a chemical linker. The linker is a critical component, profoundly influencing the ADC's stability, pharmacokinetics (PK), efficacy, and safety profile.[1][2] Spacers are often incorporated within the linker to modulate its properties. Among these, short polyethylene (B3416737) glycol (PEG) spacers, particularly PEG2 (a diethylene glycol unit), play a crucial role in enhancing linker stability and overall ADC performance.

This guide provides a detailed examination of the multifaceted role of the PEG2 spacer in ADC linker stability. We will explore its impact on physicochemical properties, summarize quantitative data, detail relevant experimental protocols, and provide visual representations of key concepts.

The Physicochemical Impact of PEG2 Spacers

The incorporation of a PEG2 spacer into an ADC linker imparts several beneficial physicochemical properties that contribute to enhanced stability.

Hydrophilicity and Solubility

Many potent cytotoxic payloads are inherently hydrophobic.[3] Conjugating these molecules to an antibody, especially at high drug-to-antibody ratios (DAR), can increase the overall hydrophobicity of the ADC, leading to aggregation and rapid clearance from circulation.[4][5]

A PEG2 spacer is a hydrophilic moiety due to the ether oxygen atoms in its backbone, which can form hydrogen bonds with water.[6] This small addition of hydrophilicity helps to:

-

Mitigate Aggregation: By increasing the water solubility of the linker-payload, the PEG spacer counteracts the hydrophobic nature of the drug, reducing the propensity for ADC molecules to aggregate.[][8] Preventing aggregation is critical for maintaining the safety and stability of the ADC formulation.[8]

-

Improve Pharmacokinetics: The hydrophilic nature of PEG creates a "hydration shell" around the ADC, which can shield the hydrophobic payload from the surrounding environment.[4][6] This shielding effect reduces non-specific clearance, prolonging the ADC's circulation half-life and allowing more of the conjugate to reach the target tumor cells.[4]

Steric Hindrance

Despite its small size, a PEG2 spacer provides steric hindrance that can protect the linker from premature degradation.[9]

-

Protection from Enzymatic Cleavage: The flexible PEG chain can physically obstruct the access of circulating enzymes (e.g., proteases, esterases) to labile bonds within the linker, such as dipeptide sequences (e.g., Val-Cit) or ester bonds.[6][10][11] This steric shielding enhances plasma stability by preventing the premature release of the cytotoxic payload before the ADC reaches the target cell.[12]

-

Modulation of Drug-to-Antibody Ratio (DAR): The steric bulk of a PEG spacer can influence the conjugation efficiency. In some cases, a shorter PEG spacer like PEG2 is optimal for achieving a higher DAR compared to longer PEG chains, which might excessively hinder the conjugation reaction.[9] The optimal PEG length is often a balance between reducing hydrophobicity and avoiding excessive steric hindrance.[9]

Quantitative Impact on ADC Stability and Performance

The inclusion of PEG spacers has a quantifiable impact on key ADC parameters. While direct head-to-head comparisons focusing solely on PEG2 are often embedded within broader studies, the trends observed with short PEG linkers are informative.

Table 1: Influence of PEG Spacers on Drug-to-Antibody Ratio (DAR) and Aggregation

| Linker-Payload Components (Conjugation Chemistry) | PEG Spacer Length | Average DAR | High Molecular Weight Species (HMWS) / Aggregates (%) | Reference |

| Maleimide, Eribulin (Hinge Cys) | PEG2 | 4.3 | 1.15% | [9] |

| Maleimide, Eribulin (Hinge Cys) | PEG4 | 4.6 | 1.03% | [9] |

| Val-Cit-PABC Trigger (Maleimide) | PEG2 | 3.9 | Not specified; lower than PEG8 | [9] |

| Val-Cit-PABC Trigger (Maleimide) | PEG8 | 2.4 | Not specified; higher than PEG2 | [9] |

| DM1 (Lysine modification) | PEG6 | 3.5 | < 3% | [9] |

| DM1 (Lysine modification) | PEG6 | 7.3 | < 3% | [9] |

This table summarizes representative data showing how PEG spacer length can influence conjugation efficiency (DAR) and the physical stability (aggregation) of the resulting ADC. Shorter PEG spacers like PEG2 can be highly effective in achieving good DAR while minimizing aggregation.[9]

Table 2: Comparative In Vitro Plasma Stability of Cleavable Linkers

| Linker Type | Plasma Source | Stability Metric | Observation | Reference |

| Val-Cit-PABC | Mouse | % Drug Release | Susceptible to premature payload release by carboxylesterase 1c (Ces1c). | [10] |

| Val-Cit-PABC | Human | % Drug Release | Susceptible to human neutrophil elastase-mediated degradation. | [10] |

| OHPAS Linker | Mouse/Human | DAR Change | Stable in both mouse and human plasma over the study period. | [13] |

| Thiol-Maleimide | Mouse | % Payload Loss | Can undergo deconjugation via thiolexchange with plasma albumin. | [14] |

This table provides context for the importance of linker stability, which PEG spacers aim to enhance. Different linker chemistries exhibit varying stability in plasma from different species, highlighting the need for thorough evaluation.[10][13][14]

Experimental Protocols for Stability Assessment

Evaluating the stability of an ADC is a critical step in its development. The following are detailed protocols for key experiments used to assess the impact of linkers, including those with PEG2 spacers.

Protocol: In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in plasma to predict its potential for premature payload release and off-target toxicity.[15][16]

Objective: To measure the change in average DAR or the amount of released free payload over time when an ADC is incubated in plasma.[17][18]

Methodology:

-

Preparation: An ADC is incubated in plasma (e.g., human, mouse, rat) at a specified concentration (e.g., 1.0 mg/mL) at 37°C. A buffer control is run in parallel to assess the inherent chemical stability of the ADC.[15]

-

Time Points: Aliquots are collected at various time points over a period of several days (e.g., Day 0, 1, 3, 5, 7).[15][18]

-

Sample Processing (for DAR analysis):

-

Sample Processing (for free payload analysis):

-

Analysis:

-

DAR Analysis: The captured ADC is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or Hydrophobic Interaction Chromatography (HIC) to determine the average DAR at each time point.[5][15] A decrease in DAR indicates drug deconjugation.[15]

-

Free Payload Analysis: The supernatant is analyzed by LC-MS/MS to quantify the concentration of the released payload.[17][19]

-

Protocol: ADC Aggregation Analysis by Size Exclusion Chromatography (SEC)

This method is used to quantify the percentage of high molecular weight species (HMWS) or aggregates in an ADC formulation.[8]

Objective: To assess the physical stability of the ADC and determine the extent of aggregation.

Methodology:

-

Sample Preparation: The ADC sample is diluted to an appropriate concentration in the mobile phase buffer.

-

Chromatography: The sample is injected into a high-performance liquid chromatography (HPLC) system equipped with an SEC column.

-

Separation: The separation is performed isocratically. Larger molecules (aggregates) elute first, followed by the ADC monomer, and then any smaller fragments.

-

Detection: The eluting species are detected using a UV detector, typically at 280 nm.

-

Data Analysis: The peak areas of the aggregate and monomer are integrated. The percentage of aggregation is calculated as: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) x 100

Visualization of Workflows and Relationships

Diagrams created using Graphviz DOT language help to visualize complex processes and relationships relevant to ADC stability.

Diagram 1: General ADC Mechanism of Action

Caption: Workflow illustrating the targeted delivery and intracellular processing of an Antibody-Drug Conjugate.

Diagram 2: Experimental Workflow for ADC Plasma Stability

Caption: Step-by-step process for evaluating ADC linker stability in a plasma matrix.

Diagram 3: Role of PEG2 Spacer in Enhancing Stability

Caption: The relationship between PEG2 properties and their positive impact on overall ADC stability.

Conclusion

The stability of the linker is a cornerstone of a successful Antibody-Drug Conjugate. Even a small structural modification, such as the inclusion of a PEG2 spacer, can have a profound and positive impact on the overall performance of the ADC. By imparting hydrophilicity and providing steric shielding, the PEG2 spacer helps to prevent aggregation, protect the linker from premature enzymatic cleavage, and improve the ADC's pharmacokinetic profile.[4][6][9] The experimental protocols and data presented herein underscore the importance of rationally designing linker technologies to balance payload potency with conjugate stability. As the field of ADCs continues to evolve, the strategic use of hydrophilic spacers like PEG2 will remain a critical tool for developing safer and more effective cancer therapeutics.

References

- 1. adcreview.com [adcreview.com]

- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. labinsights.nl [labinsights.nl]

- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. purepeg.com [purepeg.com]

- 8. cytivalifesciences.com [cytivalifesciences.com]

- 9. books.rsc.org [books.rsc.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. vectorlabs.com [vectorlabs.com]

- 13. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Two-Step Immunocapture Assay for ADCs Characterization - Creative Biolabs [creative-biolabs.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. ADC Plasma Stability Assay [iqbiosciences.com]

- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

The Alchemist's Bond: A Technical Guide to Maleimide Chemistry for Antibody Conjugation

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of therapeutic payloads to monoclonal antibodies has revolutionized targeted therapy, leading to the rise of potent Antibody-Drug Conjugates (ADCs). Among the chemistries employed for this purpose, the reaction between a maleimide (B117702) and a thiol stands as one of the most prevalent and well-established methods. This guide provides an in-depth exploration of the core principles, practical considerations, and detailed protocols associated with maleimide chemistry for the development of antibody conjugates.

The Chemistry: A Specific and Efficient Reaction

Maleimide-based bioconjugation hinges on the Michael addition reaction, where the thiol group of a cysteine residue acts as a nucleophile, attacking one of the carbon atoms of the maleimide's double bond.[1][2] This reaction is highly efficient and demonstrates remarkable chemoselectivity for thiols, particularly within a pH range of 6.5 to 7.5.[2][3] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, minimizing off-target reactions with lysine (B10760008) residues.[2] This specificity allows for precise control over the site of conjugation, especially when using antibodies with engineered cysteine residues or by reducing native interchain disulfide bonds.[4]

The reaction proceeds rapidly under mild, physiological conditions, forming a stable covalent thiosuccinimide linkage.[2][5]

The Achilles' Heel: Understanding Conjugate Stability

Despite its utility, the thiosuccinimide linkage is not impervious to degradation. The stability of the conjugate is a critical parameter, as premature cleavage of the drug in circulation can lead to off-target toxicity and reduced therapeutic efficacy.[6] Two primary pathways contribute to the instability of maleimide conjugates: the retro-Michael reaction and hydrolysis of the succinimide (B58015) ring.

-

Retro-Michael Reaction: This is a reversible process where the thiosuccinimide linkage breaks, reforming the original thiol and maleimide. The regenerated maleimide can then react with other thiol-containing molecules in the biological milieu, such as human serum albumin or glutathione, leading to "payload migration."[2][7] This deconjugation is a significant liability for traditional N-alkyl maleimide-based ADCs.[8]

-

Hydrolysis: The succinimide ring can undergo hydrolysis to form a ring-opened succinamic acid thioether.[7][9] This ring-opened product is stable and no longer susceptible to the retro-Michael reaction.[9] Therefore, promoting hydrolysis after conjugation can be a strategy to stabilize the ADC.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: Structural Analysis of Mal-PEG2-VCP-Eribulin

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed structural analysis of Mal-PEG2-VCP-Eribulin, a key component in the development of next-generation antibody-drug conjugates (ADCs). This document outlines its chemical properties, mechanism of action, and the experimental protocols for its synthesis, conjugation, and characterization.

Introduction

Mal-PEG2-VCP-Eribulin is a linker-payload construct designed for targeted cancer therapy. It comprises a highly potent microtubule inhibitor, Eribulin, attached to a sophisticated linker system. This system is engineered for stability in circulation and selective release of the cytotoxic payload within tumor cells. The components of Mal-PEG2-VCP-Eribulin are:

-

Maleimide (B117702) (Mal): A reactive group that allows for covalent conjugation to thiol groups on monoclonal antibodies.

-

Polyethylene Glycol (PEG2): A short PEG spacer that enhances solubility and improves pharmacokinetic properties.

-

Valine-Citrulline (VC): A dipeptide that is specifically cleaved by cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells.[1][2]

-

p-Aminobenzyloxycarbonyl (PABC): A self-immolative spacer that, upon cleavage of the VC linker, releases the unmodified Eribulin payload.

-

Eribulin: A synthetic analog of the marine natural product halichondrin B, which acts as a potent microtubule depolymerizing agent, leading to cell cycle arrest and apoptosis.[1]

This guide will delve into the quantitative data associated with this molecule, the detailed experimental procedures for its use, and visual representations of its structure, mechanism, and synthesis workflow.

Quantitative Data

The following tables summarize the key quantitative data for Mal-PEG2-VCP-Eribulin and an exemplary ADC, MORAb-202, which utilizes this linker-payload.

Table 1: Physicochemical Properties of Mal-PEG2-VCP-Eribulin

| Property | Value | Source |

| Molecular Formula | C70H99N7O21 | PubChem |

| Molecular Weight | 1374.6 g/mol | PubChem |

| Synonyms | Mal-PEG2-VC-PAB-Eribulin | PubChem |

Table 2: In Vitro Cytotoxicity of MORAb-202 (Farletuzumab-Mal-PEG2-VCP-Eribulin)

| Cell Line | Target Antigen (FRA) Expression | IC50 (M) | Source |

| IGROV-1 | High | 9.880 x 10⁻¹³ | [2] |

| NCI-H2110 | Moderate | 7.4 x 10⁻¹⁰ | [2] |

| A431-A3 | Low | 2.3 x 10⁻⁸ | [2] |

| NLR-HL-60 | Negative | 2.418 x 10⁻⁸ (monoculture) | [2] |

| NLR-HL-60 | Negative (co-culture with IGROV-1) | 2.399 x 10⁻¹⁰ | [2] |

Table 3: Pharmacokinetic and Stability Data of MORAb-202

| Parameter | Value | Species | Source |

| Drug-to-Antibody Ratio (DAR) | 4.0 | - | [1] |

| Half-life (T½) | 192 hours (male), 162 hours (female) | Cynomolgus Monkey | [1] |

| Area Under the Curve (AUC₀-t) | 7160 µg·h/mL (male), 6300 µg·h/mL (female) | Cynomolgus Monkey | [1] |

| Plasma Stability | Released MMAE below the lower limit of quantitation for 7 days | Human | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the Mal-PEG2-VCP-Eribulin linker-payload, its conjugation to a monoclonal antibody, and the characterization of the resulting ADC.

Synthesis of Mal-PEG2-VCP-Eribulin

The synthesis of Mal-PEG2-VCP-Eribulin involves a multi-step process. The following is a generalized protocol based on patent literature and established chemical principles for similar linkers.

Materials:

-

Fmoc-Val-Cit-PAB-PNP

-

Eribulin

-

Maleimide-PEG2-NHS ester

-

Solvents (e.g., DMF, DMSO)

-

Bases (e.g., DIPEA)

-

Reagents for purification (e.g., HPLC columns, solvents)

Procedure:

-

Coupling of Val-Cit-PAB to Eribulin: a. Dissolve Fmoc-Val-Cit-PAB-PNP and Eribulin in an appropriate solvent such as DMF. b. Add a base like DIPEA to facilitate the reaction. c. Stir the reaction mixture at room temperature until completion, monitoring by HPLC. d. Purify the product (Fmoc-Val-Cit-PAB-Eribulin) by reverse-phase HPLC.

-

Fmoc Deprotection: a. Dissolve the purified Fmoc-Val-Cit-PAB-Eribulin in DMF. b. Add piperidine to the solution to remove the Fmoc protecting group. c. Monitor the reaction by HPLC. d. Once complete, purify the resulting H2N-Val-Cit-PAB-Eribulin by HPLC.

-

Conjugation of Maleimide-PEG2: a. Dissolve the H2N-Val-Cit-PAB-Eribulin and Maleimide-PEG2-NHS ester in a solvent like DMSO. b. Add a base such as DIPEA. c. Stir the reaction at room temperature until the starting material is consumed, as monitored by HPLC. d. Purify the final product, Mal-PEG2-VCP-Eribulin, by preparative HPLC. e. Lyophilize the purified product to obtain a stable powder.

Conjugation of Mal-PEG2-VCP-Eribulin to a Monoclonal Antibody

This protocol describes the conjugation to a monoclonal antibody (e.g., Farletuzumab in MORAb-202) via partial reduction of interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution

-

Mal-PEG2-VCP-Eribulin dissolved in an organic solvent (e.g., DMA)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Antibody Reduction: a. To the mAb solution, add a calculated amount of TCEP to achieve partial reduction of the interchain disulfide bonds. The goal is to generate a specific number of free thiol groups per antibody (typically aiming for a DAR of 4). b. Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).

-

Conjugation Reaction: a. Add the Mal-PEG2-VCP-Eribulin solution to the reduced antibody. A molar excess of the linker-payload is typically used. b. Incubate the mixture at room temperature for 1-2 hours to allow the maleimide group to react with the free thiols on the antibody.

-

Quenching: a. Add a quenching reagent like N-acetylcysteine to react with any unreacted maleimide groups, preventing further reactions.

-

Purification: a. Purify the resulting ADC from unreacted linker-payload and other small molecules using a desalting column such as Sephadex G-25, eluting with a formulation buffer (e.g., PBS). b. Collect the protein-containing fractions.

-

Concentration and Formulation: a. Concentrate the purified ADC to the desired concentration using a suitable method like ultrafiltration. b. Formulate the final ADC product in a stable buffer and store under appropriate conditions (e.g., -80°C).

Characterization of the Antibody-Drug Conjugate

3.3.1. Drug-to-Antibody Ratio (DAR) Determination by HPLC

A. Hydrophobic Interaction Chromatography (HIC-HPLC)

-

Principle: HIC separates proteins based on their hydrophobicity. The conjugation of the hydrophobic linker-payload increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.

-

System: HPLC system with a UV detector.

-

Column: TSKgel Butyl-NPR (2.5 µm, 4.6 x 35 mm) or similar HIC column.

-

Mobile Phase A: 25 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.

-

Mobile Phase B: 25 mM sodium phosphate, 25% isopropanol, pH 7.0.

-

Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the different ADC species.

-

Detection: UV absorbance at 280 nm.

-

Analysis: The peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8) are integrated. The weighted average DAR is calculated based on the relative peak areas.

B. Reversed-Phase HPLC (RP-HPLC)

-

Principle: For cysteine-linked ADCs, the antibody is first reduced to separate the light and heavy chains. RP-HPLC then separates these chains based on their hydrophobicity, allowing for the quantification of drug-loaded and unloaded chains.

-

Sample Preparation: The ADC is treated with a reducing agent like DTT or TCEP to fully dissociate the light and heavy chains.

-

System: UHPLC system with a UV detector, preferably coupled to a mass spectrometer (LC-MS).

-

Column: A C4 reversed-phase column (e.g., YMC-Triart Bio C4).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is used.

-

Detection: UV absorbance at 214 nm and/or 280 nm, and mass spectrometry.

-

Analysis: The peak areas for the unconjugated and conjugated light and heavy chains are determined. The weighted average DAR is calculated from the relative abundance of these species.

3.3.2. Purity and Integrity by SDS-PAGE

-

Principle: SDS-PAGE separates proteins based on their molecular weight. It can be used to assess the integrity of the ADC and confirm conjugation.

-

Gel: 4-12% Bis-Tris precast gel or similar.

-

Sample Preparation:

-

Non-reducing: The ADC sample is mixed with a non-reducing loading buffer.

-

Reducing: The ADC sample is mixed with a reducing loading buffer (containing DTT or β-mercaptoethanol) and heated (e.g., 95°C for 5 minutes).

-

-

Running Conditions: The gel is run in an appropriate running buffer (e.g., MOPS or MES) at a constant voltage until the dye front reaches the bottom.

-

Staining: The gel is stained with Coomassie Brilliant Blue or a similar protein stain.

-

Analysis:

-

Under non-reducing conditions, a successful conjugation will show a band at a higher molecular weight than the unconjugated antibody.

-

Under reducing conditions, the heavy and light chains will be separated. Conjugated chains will migrate slower than their unconjugated counterparts.

-

Visualizations

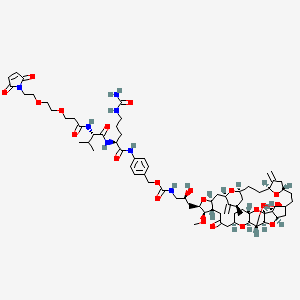

Molecular Structure of Mal-PEG2-VCP-Eribulin

Caption: Molecular components of the Mal-PEG2-VCP-Eribulin linker-payload.

Mechanism of Action of a Mal-PEG2-VCP-Eribulin ADC

Caption: Signaling pathway of ADC action from binding to apoptosis.

Experimental Workflow for ADC Production and Characterization

References

A Technical Guide to Mal-PEG2-VCP-Eribulin: A Potent Drug-Linker for Antibody-Drug Conjugates

For Immediate Release

This whitepaper provides an in-depth technical overview of Mal-PEG2-VCP-Eribulin, a critical component in the development of next-generation antibody-drug conjugates (ADCs). Tailored for researchers, scientists, and professionals in the field of drug development, this document details the chemical properties, synthesis, and mechanism of action of this potent cytotoxic drug-linker.

Executive Summary

Mal-PEG2-VCP-Eribulin is an advanced drug-linker conjugate designed for targeted cancer therapy. It comprises three key components: Eribulin (B193375), a highly potent microtubule inhibitor; a cathepsin B-cleavable valine-citrulline (VC or VCP) linker; and a maleimide-polyethylene glycol (Mal-PEG2) unit for stable conjugation to a monoclonal antibody. This sophisticated design ensures stability in systemic circulation and facilitates specific, potent cell-killing upon internalization into target cancer cells. This document will elucidate the core chemical attributes, provide a detailed look at its mechanism of action, and outline the methodologies for its application.

Chemical Properties and Structure

Mal-PEG2-VCP-Eribulin is a complex molecule meticulously designed for ADC applications. The structure combines the cytotoxic payload with a linker system that ensures conditional release.

Core Chemical Data

The fundamental chemical and physical properties of Mal-PEG2-VCP-Eribulin are summarized below. These values are computed and aggregated from various chemical databases and supplier specifications.[1][2]

| Property | Value | Source |

| Molecular Formula | C₇₀H₉₉N₇O₂₁ | [1][2] |

| Molecular Weight | 1374.57 g/mol | [1][2][3] |

| IUPAC Name | [4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.1³,³².1³,³³.1⁶,⁹.1¹²,¹⁶.0¹⁸,²².0²⁹,³⁶.0³¹,³⁵]hentetracontan-20-yl]propyl]carbamate | [1] |

| CAS Number | 2130869-18-8 | [2][3] |

| Purity | ≥98% (as reported by commercial suppliers) | [2][3] |

| Storage Conditions | Store at -20°C or -80°C, protect from light, handle under an inert atmosphere (e.g., Nitrogen). | [4] |

Structural Components

The molecule's functionality is derived from its three distinct parts, as illustrated in the diagram below.

Caption: Structural components of Mal-PEG2-VCP-Eribulin.

-

Maleimide-PEG2 (Mal-PEG2): This unit provides a reactive maleimide (B117702) group for covalent attachment to thiol groups on monoclonal antibodies, typically from reduced cysteine residues. The two-unit polyethylene (B3416737) glycol (PEG2) spacer enhances solubility and improves pharmacokinetic properties.

-

Valine-Citrulline-PABC (VCP): This is a protease-cleavable dipeptide linker containing a p-aminobenzyl alcohol (PAB) self-immolative spacer.[5] The valine-citrulline motif is specifically recognized and cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.

-

Eribulin: A synthetic analog of the marine natural product halichondrin B, Eribulin is a potent antimitotic agent that inhibits microtubule dynamics.[3]

Synthesis and Experimental Protocols

The synthesis of Mal-PEG2-VCP-Eribulin is a multi-step process involving the sequential assembly of the linker and conjugation to the Eribulin payload. The detailed procedures are outlined in patent literature, specifically WO2017151979A1.[1][5][6] While the full, unabridged synthesis is proprietary, the general methodology for conjugating the drug-linker to an antibody is described in related research.

General Protocol for ADC Conjugation

The following protocol is a representative example of how a drug-linker like Mal-PEG2-VCP-Eribulin is conjugated to a monoclonal antibody (mAb).

Objective: To covalently attach Mal-PEG2-VCP-Eribulin to a target mAb via cysteine-thiol chemistry.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., DPBS).

-

Reducing agent: tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

-

Mal-PEG2-VCP-Eribulin dissolved in an organic solvent (e.g., DMSO).

-

Reaction buffer: DPBS with EDTA.

-

Quenching agent: N-acetylcysteine.

-

Purification system: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF).

Methodology:

-

Antibody Reduction: The mAb is treated with a molar excess of TCEP to reduce interchain disulfide bonds, exposing free thiol groups. The reaction is typically incubated at room temperature for 1-2 hours.

-

Drug-Linker Conjugation: The Mal-PEG2-VCP-Eribulin solution is added to the reduced mAb. The maleimide group on the linker reacts with the newly exposed thiol groups on the antibody to form a stable thioether bond. The reaction proceeds for several hours at room temperature.

-

Quenching: The reaction is quenched by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.

-

Purification: The resulting ADC is purified from unreacted drug-linker, excess reagents, and aggregated protein using SEC or TFF.

-

Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and concentration.

Caption: General workflow for ADC synthesis.

Mechanism of Action

The efficacy of an ADC based on Mal-PEG2-VCP-Eribulin relies on a sequence of events, from systemic circulation to payload-induced apoptosis.

ADC Internalization and Payload Release

The process begins with the ADC binding to a specific antigen on the surface of a cancer cell, followed by internalization and trafficking to the lysosome.

References

- 1. WO2017151979A1 - Eribulin-based antibody-drug conjugates and methods of use - Google Patents [patents.google.com]

- 2. ar.iiarjournals.org [ar.iiarjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Mesenchymal-epithelial Transition and Tumor Vascular Remodeling in Eribulin Chemotherapy for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2021148003A1 - Drug conjugate of eribulin derivative, preparation method therefor and application thereof in medicine - Google Patents [patents.google.com]

- 6. WO2017151979A1 - Eribulin-based antibody-drug conjugates and methods of use - Google Patents [patents.google.com]

An In-depth Technical Guide to the Intracellular Cleavage of Val-Cit PABC Linkers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The valine-citrulline (Val-Cit) dipeptide linked to a p-aminobenzyl carbamate (B1207046) (PABC) spacer is a cornerstone of modern antibody-drug conjugate (ADC) design. This linker system is engineered for high stability in systemic circulation and efficient cleavage within the lysosomal compartment of target cancer cells, leading to the specific release of potent cytotoxic payloads. This technical guide provides a comprehensive overview of the intracellular cleavage of Val-Cit PABC linkers, including the enzymatic machinery, cleavage mechanism, factors influencing stability, and detailed experimental protocols for their evaluation.

Introduction to Val-Cit PABC Linkers in ADCs

Antibody-drug conjugates are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to cancer cells.[1] The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, efficacy, and safety profile. Protease-cleavable linkers, such as the Val-Cit PABC system, have gained prominence due to their ability to remain stable in the bloodstream and undergo selective cleavage by enzymes that are overexpressed in the tumor microenvironment.[1]

The Val-Cit dipeptide is the most extensively utilized protease-cleavable linker in clinically approved and investigational ADCs.[1] Its design is predicated on its susceptibility to cleavage by lysosomal proteases, particularly Cathepsin B, which is often upregulated in various tumor types.[2][3]

The Enzymatic Landscape of Val-Cit PABC Linker Cleavage

While initially thought to be solely cleaved by Cathepsin B, it is now understood that a broader range of lysosomal proteases can process the Val-Cit PABC linker.

Primary Cleaving Enzyme: Cathepsin B

Cathepsin B is a cysteine protease predominantly located in the lysosomes, where it plays a crucial role in protein degradation.[1][4] It functions optimally in the acidic environment of the lysosome (pH 4.5-5.5).[1] The Val-Cit dipeptide sequence serves as a specific recognition motif for Cathepsin B, which hydrolyzes the amide bond between citrulline and the PABC spacer.[1][3] The specificity is driven by favorable interactions within the enzyme's active site, where the S2 subsite accommodates the hydrophobic valine residue and the S1 subsite binds to citrulline.[4]

Other Contributing Cathepsins

Subsequent research, including gene knockout studies, has revealed that other lysosomal cysteine proteases, such as Cathepsin S, Cathepsin L, and Cathepsin F, are also capable of cleaving the Val-Cit PABC linker.[5][6][7] This enzymatic redundancy is advantageous as it reduces the likelihood of resistance developing due to the downregulation of a single protease.[4]

Mechanism of Intracellular Cleavage and Payload Release

The release of the cytotoxic payload from an ADC with a Val-Cit PABC linker is a multi-step process that occurs following internalization into the target cancer cell.

Step 1: Enzymatic Cleavage of the Dipeptide

Upon reaching the lysosome, Cathepsin B and other proteases recognize and cleave the amide bond at the C-terminus of the citrulline residue, separating the dipeptide from the PABC spacer.[4]

Step 2: Self-Immolation of the PABC Spacer

The cleavage of the Val-Cit dipeptide unmasks a free aniline (B41778) on the PABC group. This triggers a spontaneous, rapid 1,6-electronic cascade elimination. This "self-immolative" process results in the fragmentation of the spacer, releasing the unmodified, active cytotoxic payload, carbon dioxide, and a quinone methide byproduct.[4] This traceless release mechanism is crucial as it ensures that the payload is delivered in its most potent form.

Data Presentation: Stability and Cleavage Kinetics

The stability of the Val-Cit PABC linker in plasma and its cleavage efficiency by lysosomal enzymes are critical parameters for ADC development.

Table 1: Comparative Plasma Stability of Dipeptide Linkers

| Linker | Plasma Source | Incubation Time | % Intact ADC Remaining | Reference |

| Val-Cit-PABC | Human | 28 days | > 95% | [8] |

| Val-Cit-PABC | Mouse | 14 days | < 5% | [8] |

| Glu-Val-Cit-PABC | Human | 28 days | > 95% | [8] |

| Glu-Val-Cit-PABC | Mouse | 14 days | > 95% | [8][9] |

| Ser-Val-Cit-PABC | Mouse | 14 days | ~30% | [8] |

| Val-Cit | Mouse | 6 days | ~25% | [8] |

| Val-Cit | Rat | 6 days | ~90% | [8] |

| Val-Cit | Monkey | 6 days | > 95% | [8] |

| Phe-Lys | Human | - | t½ = 30 days | [10] |

| Val-Cit | Human | - | t½ = 230 days | [10] |

| Phe-Lys | Mouse | - | t½ = 12.5 hours | [10] |

| Val-Cit | Mouse | - | t½ = 80 hours | [10] |

Table 2: Comparative Cathepsin B-Mediated Cleavage of Dipeptide Linkers

| Linker Substrate | Relative Cleavage Rate | Half-life (h) in presence of Cathepsin B | Reference |

| Val-Cit-PABC-ADC | - | 4.6 | [9] |

| Ser-Val-Cit-PABC-ADC | - | 5.4 | [9] |

| Glu-Val-Cit-PABC-ADC | More sensitive than Val-Cit | 2.8 | [9] |

| Val-Ala | Cleaved at half the rate of Val-Cit | - | [6] |

| Z-Phe-Lys-PABC-DOX | 30-fold faster than Z-Val-Cit-PABC-DOX | - | [11] |

| Z-Val-Cit-PABC-DOX | Baseline | - | [11] |

Note: Direct kinetic parameters (Km, kcat) for the cleavage of full ADCs are not widely published and are highly dependent on the specific ADC construct and experimental conditions.

Factors Influencing Val-Cit PABC Linker Stability and Cleavage

Several factors can impact the performance of Val-Cit PABC linkers, including off-target cleavage and structural modifications.

Instability in Rodent Plasma

A significant challenge in the preclinical evaluation of ADCs with Val-Cit PABC linkers is their instability in mouse and rat plasma. This is due to cleavage by carboxylesterase 1c (Ces1c), an enzyme present in rodent plasma but not in human plasma.[12] This premature payload release can lead to off-target toxicity and an underestimation of the ADC's therapeutic index in rodent models.

Cleavage by Neutrophil Elastase

The Val-Cit linker has also been shown to be susceptible to cleavage by human neutrophil elastase, a serine protease secreted by neutrophils.[12] This can contribute to off-target toxicities, particularly myelosuppression, as the released payload can affect neutrophil precursors in the bone marrow.[11]

Linker Modifications to Enhance Stability

To address the issue of instability in mouse plasma, researchers have developed modified linkers. The addition of a polar acidic residue at the P3 position, such as in the glutamic acid-valine-citrulline (EVCit) linker, has been shown to significantly increase stability in mouse plasma by reducing susceptibility to Ces1c cleavage, without compromising cleavage by Cathepsin B.[9][12]

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of Val-Cit PABC linker performance.

In Vitro Cathepsin B Cleavage Assay

Objective: To quantify the rate of payload release from a Val-Cit PABC-containing ADC in the presence of purified Cathepsin B.

Materials:

-

ADC construct

-

Recombinant human Cathepsin B

-

Assay Buffer: 100 mM sodium acetate, pH 5.0, containing 10 mM DTT

-

Quenching Solution: Acetonitrile with 1% formic acid

-

Incubator at 37°C

-

LC-MS system for analysis

Methodology:

-

Enzyme Activation: Pre-activate Cathepsin B in the assay buffer according to the manufacturer's instructions.

-

Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

-

Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. A typical final concentration is in the nanomolar range for the enzyme (e.g., 20 nM) and micromolar for the ADC (e.g., 1 µM).[8]

-

Incubation: Incubate the reaction at 37°C.

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding the quenching solution.

-

Analysis: Analyze the samples by LC-MS to quantify the amount of released payload.

-

Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma from different species.

Materials:

-

ADC construct

-

Human, mouse, and rat plasma

-

Phosphate-buffered saline (PBS) as a control

-

Incubator at 37°C

-

Immunoaffinity capture beads (e.g., Protein A/G)

-

LC-MS or Hydrophobic Interaction Chromatography (HIC) system

Methodology:

-

Incubation: Dilute the ADC to a final concentration (e.g., 1.3 mg/mL) in plasma from each species and in PBS.[5]

-

Time Points: Incubate the samples at 37°C. Collect aliquots at various time points, typically over several days (e.g., 0, 1, 3, 7 days).[5]

-

Sample Processing: Isolate the ADC from the plasma samples using immunoaffinity capture beads.

-

Analysis: Analyze the captured ADC by LC-MS or HIC to determine the average drug-to-antibody ratio (DAR) at each time point. The supernatant can also be analyzed to quantify the released payload.

-

Data Interpretation: A stable ADC will show minimal change in DAR over time. A significant decrease in DAR in mouse plasma compared to human plasma is indicative of Ces1c-mediated cleavage.

Lysosomal Catabolism Assay

Objective: To simulate the intracellular environment and identify the catabolites of the ADC.

Materials:

-

ADC construct

-

Isolated human liver lysosomes or S9 fractions

-

Incubation buffer that maintains metabolic activity

-

Incubator at 37°C

-

LC-MS system

Methodology:

-

Incubation: Incubate the ADC with the lysosomal or S9 fractions at 37°C.

-

Time Points: Collect samples at various time points over a 24-hour period.

-

Sample Processing: Stop the reaction (e.g., by heat inactivation) and perform protein precipitation to separate the released payload and other catabolites.

-

Analysis: Analyze the supernatant by LC-MS to identify and quantify the ADC catabolites.

Conclusion

The Val-Cit PABC linker system represents a highly successful and widely adopted strategy for achieving tumor-specific drug release in ADCs. Its efficacy is rooted in the selective cleavage by lysosomal proteases, primarily Cathepsin B, followed by a self-immolative cascade that liberates the active payload. A thorough understanding of the cleavage mechanism, the enzymes involved, and the factors influencing stability is paramount for the rational design and optimization of next-generation ADCs. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals in this dynamic field. Continued innovation in linker design, such as the development of more stable and selective linkers, will further enhance the therapeutic potential of ADCs in the treatment of cancer.

References

- 1. LC/MS Methods for Studying Lysosomal ADC Catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. google.com [google.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medium.com [medium.com]

- 9. DOT Language | Graphviz [graphviz.org]

- 10. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. criver.com [criver.com]

The PEGylation Advantage: A Technical Guide to Enhancing Drug-Linker Conjugates

For Researchers, Scientists, and Drug Development Professionals

The conjugation of potent therapeutic agents to targeting moieties, such as antibodies in Antibody-Drug Conjugates (ADCs), has revolutionized targeted therapy. However, the inherent hydrophobicity of many cytotoxic payloads and linkers can lead to challenges in solubility, stability, and pharmacokinetics, ultimately limiting therapeutic efficacy. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, has emerged as a critical strategy to overcome these limitations. This in-depth technical guide explores the core advantages of PEGylation in drug-linker conjugates, providing quantitative data, detailed experimental protocols, and visual representations of key processes and pathways.

Core Advantages of PEGylation

The introduction of hydrophilic PEG chains into a drug-linker conjugate imparts several beneficial physicochemical and biological properties. These advantages work in concert to improve the overall therapeutic index of the conjugate.

-

Enhanced Solubility and Stability: Many potent cytotoxic drugs are hydrophobic, leading to aggregation and poor solubility of the resulting conjugate. PEGylation increases the hydrophilicity of the molecule, improving its solubility in aqueous media and preventing aggregation, which is crucial for manufacturing, formulation, and in vivo stability.[1][2][] This enhanced stability can lead to a longer shelf-life and more consistent product quality.[4][5][6]

-

Improved Pharmacokinetics: The hydrophilic and flexible nature of PEG chains creates a hydrodynamic shield around the conjugate, which has a profound impact on its pharmacokinetic profile.[1] This "stealth" effect reduces renal clearance and shields the conjugate from uptake by the reticuloendothelial system, leading to a significantly prolonged circulation half-life.[1] This extended exposure increases the probability of the conjugate reaching its target site.

-

Reduced Immunogenicity: By masking potential antigenic epitopes on the protein component of the conjugate, PEGylation can reduce its immunogenicity.[] This is particularly important for therapeutic proteins to minimize the risk of adverse immune responses in patients.

-

Increased Drug-to-Antibody Ratio (DAR): The improved solubility and reduced aggregation afforded by PEG linkers can enable the conjugation of a higher number of drug molecules per antibody without compromising the conjugate's physical properties.[7] This allows for the delivery of a higher payload concentration to the target cells, potentially enhancing therapeutic efficacy.

-

Enhanced Tumor Penetration and Accumulation: The prolonged circulation time and improved stability of PEGylated conjugates can lead to greater accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[8]

Quantitative Impact of PEGylation

The benefits of PEGylation can be quantified through various in vitro and in vivo studies. The following tables summarize representative data from the literature, comparing key parameters of PEGylated and non-PEGylated conjugates.

| Parameter | Non-PEGylated Conjugate | PEGylated Conjugate | Fold Improvement | Reference |

| Pharmacokinetics | ||||

| Half-life (Affibody-MMAE) | 19.6 min | 49.2 min (4 kDa PEG) | 2.5x | [9] |

| 219.0 min (10 kDa PEG) | 11.2x | [9] | ||

| Blood Concentration (1 h p.i.) | 0.06 ± 0.01 % ID/g | 0.23 ± 0.01 % ID/g | 3.8x | [10][11] |

| In Vivo Efficacy | ||||

| Tumor Growth Inhibition | Lower | Higher | - | [8][12][13] |

| Physicochemical Properties | ||||

| Aggregation | Higher tendency | Significantly reduced | - | [1][4][7] |

| Solubility | Lower | Higher | - | [1][2][][7] |

Table 1: Comparative data on the impact of PEGylation on drug-linker conjugates.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis, purification, and characterization of PEGylated drug-linker conjugates. The following sections provide step-by-step protocols for key experiments.

Protocol 1: Two-Step Lysine (B10760008) Conjugation using a NHS-PEG-Maleimide Linker

This protocol describes the conjugation of a thiol-containing payload to the lysine residues of an antibody.

Materials:

-

Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at 2-10 mg/mL.

-

Heterobifunctional PEG linker (e.g., SM(PEG)n, where 'n' indicates the number of PEG units).

-

Thiol-containing payload (drug).

-

Organic solvent (e.g., DMSO).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns).

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2.

Procedure:

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS at pH 7.2-7.5 using a desalting column or dialysis.

-

Adjust the antibody concentration to 2-10 mg/mL.

-

-

Activation of Antibody with PEG Linker:

-

Equilibrate the NHS-PEG-Maleimide linker to room temperature.

-

Prepare a stock solution of the linker in DMSO (e.g., 10 mM).

-

Add a 10- to 50-fold molar excess of the linker to the antibody solution. The final concentration of the organic solvent should be less than 10% to avoid protein precipitation.[14]

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[15]

-

-

Removal of Excess Linker:

-

Remove the unreacted linker using a desalting column equilibrated with conjugation buffer.

-

-

Conjugation with Thiol-Containing Payload:

-

Immediately add the thiol-containing payload to the maleimide-activated antibody solution. A 1.5- to 2-fold molar excess of the payload over the maleimide (B117702) groups is typically used.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching the Reaction:

-

Add a quenching reagent such as N-acetylcysteine or cysteine to a final concentration of 1 mM to cap any unreacted maleimide groups.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification and Characterization:

-

Purify the PEGylated ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated payload and other impurities.

-

Characterize the conjugate for drug-to-antibody ratio (DAR), purity, and aggregation using techniques like UV-Vis spectroscopy, HIC-HPLC, SEC-HPLC, and mass spectrometry.

-

Protocol 2: Purification of PEGylated ADC by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique to separate ADC species with different drug-to-antibody ratios (DARs) based on their hydrophobicity.

Materials:

-

PEGylated ADC sample.

-

HIC column (e.g., Butyl or Phenyl).

-

Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).

-

Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0).

-

HPLC system.

Procedure:

-

Sample Preparation:

-